

BMS-935177 versus acalabrutinib selectivity

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Compound of Interest		
Compound Name:	BMS-935177	
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A Comparative Guide to the Selectivity of **BMS-935177** and Acalabrutinib, Two Distinct Bruton's Tyrosine Kinase Inhibitors

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. This has led to the development of potent BTK inhibitors, including the reversible inhibitor BMS-935177 and the covalent irreversible inhibitor acalabrutinib. While both drugs target BTK, their selectivity profiles against a broad range of kinases differ significantly, which can have implications for their efficacy and safety. This guide provides an objective comparison of the selectivity of BMS-935177 and acalabrutinib, supported by available experimental data.

Mechanism of Action

BMS-935177 is a potent and selective reversible inhibitor of BTK.[1] Unlike covalent inhibitors, it does not form a permanent bond with the enzyme, leading to a different pharmacological profile.

Acalabrutinib is a second-generation, highly selective, and potent covalent inhibitor of BTK.[2] It irreversibly binds to the cysteine residue Cys481 in the active site of BTK, leading to sustained inhibition.[2] This covalent mechanism of action contributes to its high potency.

Quantitative Selectivity Data

The following tables summarize the available quantitative data on the inhibitory activity of **BMS-935177** and acalabrutinib against BTK and a panel of other kinases. The data is presented as



IC50 values (the concentration of the inhibitor required to reduce the activity of the enzyme by 50%), which is a standard measure of inhibitor potency.

Table 1: Inhibitory Activity of BMS-935177 against a Panel of Kinases

Kinase	IC50 (nM)	Fold Selectivity vs. BTK	
ВТК	2.8	1	
TEC	13	5	
BLK	20	7	
BMX	24	9	
TrkA	30	11	
HER4	<150	>50	
TRKB	<150	>50	
RET	<150	>50	
SRC	>3080	>1100	

Data sourced from Selleck Chemicals product information.[1]

Table 2: Inhibitory Activity of Acalabrutinib against a Panel of Kinases



Kinase	IC50 (nM)	Fold Selectivity vs. BTK	
втк	5.1	1	
TEC	126	25	
вмх	<100	-	
ERBB4	<100	-	
ITK	>1000	>196	
TXK	>1000	>196	
EGFR	>1000	>196	
ERBB2	>1000	>196	
JAK3	>1000	>196	
BLK	>1000	>196	
FGR	>1000	>196	
FYN	>1000	>196	
нск	>1000	>196	
LCK	>1000	>196	
LYN	>1000	>196	
SRC	>1000	>196	
YES1	>1000	>196	

Data for BTK, TEC, BMX, and ERBB4 from Herman et al.[3] and for other kinases from Wu et al.[2]

Table 3: KINOMEscan® Selectivity Data for Acalabrutinib



Inhibitor	Concentration	Number of Kinases Screened	Kinases Inhibited >65%
Acalabrutinib	1 μΜ	395	1.5%

Data from a KINOMEscan® assay, as presented on the Calquence® (acalabrutinib) healthcare professional website.[4]

Signaling Pathway Inhibition

Both **BMS-935177** and acalabrutinib exert their therapeutic effects by inhibiting the BTK signaling pathway, which is crucial for B-cell proliferation, survival, and activation. The following diagram illustrates the BTK signaling pathway and the point of inhibition by these drugs.



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Caption: Inhibition of the BTK signaling pathway.

Experimental Protocols

The determination of inhibitor potency and selectivity is crucial in drug development. A common method for this is the in vitro kinase inhibition assay, which measures the ability of a compound to inhibit the activity of a specific kinase. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.

Detailed Methodology for In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)

This protocol outlines the steps to determine the IC50 value of a kinase inhibitor.

Reagent Preparation:



- Prepare the kinase buffer, which typically contains a buffer (e.g., HEPES), MgCl₂, and a reducing agent (e.g., DTT).
- Prepare the ATP and substrate solutions at the desired concentrations in the kinase buffer.
- Prepare serial dilutions of the test inhibitor (e.g., BMS-935177 or acalabrutinib) in kinase buffer containing a constant percentage of DMSO.

Kinase Reaction:

- In a 384-well plate, add the kinase enzyme, the substrate, and the serially diluted inhibitor.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

ADP Detection:

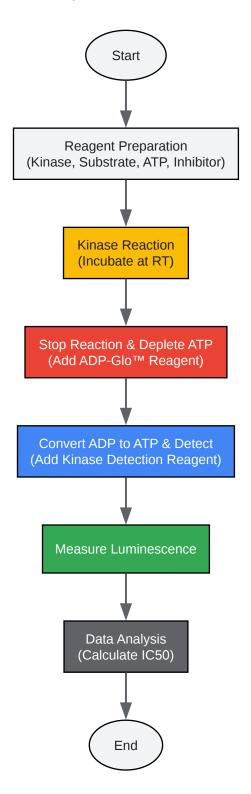
- To stop the kinase reaction and deplete the remaining ATP, add the ADP-Glo™ Reagent to each well.
- Incubate the plate at room temperature for 40 minutes.
- Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components for a luciferase-based luminescence reaction.
- Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

Data Acquisition and Analysis:

- Measure the luminescence of each well using a plate-reading luminometer.
- The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase activity.
- Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.



• Fit the data to a sigmoidal dose-response curve to determine the IC50 value.



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Caption: Workflow for an in vitro kinase inhibition assay.



Conclusion

Both **BMS-935177** and acalabrutinib are potent inhibitors of BTK. The available data suggests that acalabrutinib is a highly selective covalent inhibitor with minimal off-target activity against a broad range of kinases. **BMS-935177**, a reversible inhibitor, also demonstrates high selectivity for BTK over other kinases, particularly within the SRC family. The choice between a reversible and a covalent irreversible inhibitor may depend on the specific therapeutic application and the desired pharmacological profile. Further head-to-head studies across a comprehensive kinase panel would be beneficial for a more complete comparative assessment of their selectivity.

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